A2B Adenosine Receptor Functional Inactivity
A systematic functional screen of adenosine analogs at the human A2B adenosine receptor (A2BAR) revealed a critical difference between C2- and N6-substituted analogs. While the most active N6-substituted derivative, N6-methyl-NECA, was 5-fold less potent than the non-selective agonist NECA, the study explicitly found that 'C8- and most C2-substituted analogues were virtually inactive' [1]. This indicates that 2-(2-phenylethyl)adenosine, as a C2-substituted analog, is expected to have negligible functional activity at the A2BAR, a property not shared by N6-substituted compounds like N6-(2-phenylethyl)adenosine. This lack of A2BAR activity is a defining characteristic for applications requiring selective modulation of A1, A2A, or A3 receptors without confounding A2B-mediated effects.
| Evidence Dimension | Functional activity at human A2B adenosine receptor |
|---|---|
| Target Compound Data | Virtually inactive (Class-level inference) |
| Comparator Or Baseline | N6-substituted analogs (e.g., N6-methyl-NECA): 5-fold less potent than NECA (Class-level inference) |
| Quantified Difference | Qualitative difference: C2-substituted analogs are 'virtually inactive', while N6-substituted analogs retain measurable activity. |
| Conditions | Functional assay (cAMP accumulation) in intact cells expressing human A2B receptors. |
Why This Matters
For researchers designing experiments to study A1, A2A, or A3 receptor signaling, the functional inactivity of 2-(2-phenylethyl)adenosine at the A2BAR subtype is a critical differentiator that prevents off-target effects and simplifies data interpretation.
- [1] Volpini R, Costanzi S, Lambertucci C, et al. A functional screening of adenosine analogues at the adenosine A2B receptor: A search for potent agonists. Biochem Pharmacol. 1998;56(8):1019-27. View Source
